molecular formula C10H16O4 B13444316 Decarestrictine J CAS No. 144161-44-4

Decarestrictine J

Cat. No.: B13444316
CAS No.: 144161-44-4
M. Wt: 200.23 g/mol
InChI Key: CFFWJDRYTUTBMI-HTQZYQBOSA-N
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Description

Decarestrictine J is a secondary metabolite belonging to a family of medium-sized lactones isolated from various Penicillium species . As a naturally occurring 10-membered macrolide, it has been identified as an inhibitor of cholesterol biosynthesis, making it a compound of significant interest in biochemical and pharmaceutical research for studying lipid metabolism . The stereochemistry of this compound has been confirmed through total synthesis, which is typically achieved using key synthetic steps such as ring-closing metathesis (RCM) and Yamaguchi esterification . The stereogenic centers are often constructed via iterative hydrolytic kinetic resolution (HKR) of racemic epoxides . Research into decarestrictines has revealed that their biosynthesis involves both enzymatic and non-enzymatic pathways, providing a fascinating model for studying the formation of complex natural product families in fungi . This compound is supplied for research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

CAS No.

144161-44-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(8R,10R)-8-hydroxy-10-methyloxecane-2,4-dione

InChI

InChI=1S/C10H16O4/c1-7-5-8(11)3-2-4-9(12)6-10(13)14-7/h7-8,11H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

CFFWJDRYTUTBMI-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCCC(=O)CC(=O)O1)O

Canonical SMILES

CC1CC(CCCC(=O)CC(=O)O1)O

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a pivotal step in the synthesis of this compound. It enables the formation of the 10-membered lactone ring by intramolecular olefin metathesis of a diene precursor. This step is favored due to its high efficiency and tolerance of functional groups.

  • RCM unites the acid and alcohol fragments that have been previously functionalized.
  • It provides a practical approach to macrocyclization compared to traditional lactonization methods.

Yamaguchi Esterification

The coupling of the acid and alcohol fragments is achieved by Yamaguchi esterification, a mild and efficient method for ester bond formation.

  • This reaction uses 2,4,6-trichlorobenzoyl chloride and a base to activate the acid.
  • The activated acid then reacts with the alcohol fragment to form the ester linkage crucial for subsequent macrocyclization.

Iterative Hydrolytic Kinetic Resolution (HKR)

Stereogenic centers in this compound are generated via iterative hydrolytic kinetic resolution of racemic epoxides.

  • HKR allows selective hydrolysis of one enantiomer of an epoxide, enriching the desired stereoisomer.
  • This method provides high enantioselectivity and is used to prepare chiral building blocks for the synthesis.

Preparation of Acid and Alcohol Fragments

  • Acid fragments are prepared from L-(−)-malic acid through transformations including Sharpless asymmetric epoxidation, which introduces stereochemistry using diethyl tartrate (DET) enantiomers.
  • Alcohol fragments are derived from D-(+)-mannitol, providing a chiral scaffold for the molecule.

Sharpless Asymmetric Epoxidation

This method is used to introduce stereochemistry into the acid fragments.

  • (+)-DET is used for one enantiomer of the acid fragment and (−)-DET for the other.
  • This step ensures the correct absolute configuration of stereogenic centers in the final product.

Representative Synthetic Route Summary

Step Number Reaction Type Description Key Reagents/Conditions
1 Preparation of acid fragment From L-(−)-malic acid, Sharpless asymmetric epoxidation (+)-DET or (−)-DET, Ti(OiPr)4, tBuOOH
2 Preparation of alcohol fragment From D-(+)-mannitol Multi-step transformations
3 Esterification Yamaguchi esterification to couple acid and alcohol fragments 2,4,6-Trichlorobenzoyl chloride, base
4 Macrocyclization Ring-closing metathesis to form 10-membered lactone ring Grubbs catalyst or similar metathesis catalyst
5 Stereocenter formation Iterative hydrolytic kinetic resolution of racemic epoxides Enzymatic or chemical HKR conditions

Summary Table of Preparation Methods

Preparation Method Purpose Advantages Challenges
Ring-Closing Metathesis (RCM) Macrocyclization of lactone ring High efficiency, mild conditions Requires catalyst optimization
Yamaguchi Esterification Ester bond formation Mild, high yield Sensitive to moisture
Hydrolytic Kinetic Resolution Stereocenter generation High enantioselectivity Multiple iterative steps needed
Sharpless Asymmetric Epoxidation Introduction of stereochemistry Reliable stereocontrol Requires chiral reagents
Chiral pool synthesis Starting material preparation Readily available, enantiopure Multi-step fragment preparation

Chemical Reactions Analysis

Ring-Closing Metathesis (RCM)

RCM serves as a pivotal step in constructing the macrolactone core of decarestrictine J. This reaction enables the formation of the 10-membered ring through the coupling of diene precursors.

  • Reagents : Grubbs’ catalyst (typically 2nd generation) .

  • Conditions : Performed under inert atmosphere (N₂/Ar) in dichloromethane or toluene at reflux .

Yamaguchi Esterification

Yamaguchi esterification is employed to link acid and alcohol fragments, forming ester bonds critical for macrolactonization.

  • Reagents : 2,4,6-Trichlorobenzoyl chloride, DMAP, and triethylamine .

  • Efficiency : Macrocyclization efficiency depends on protective groups, with tri-MOM-protected seco acids yielding up to 40% .

Hydrolytic Kinetic Resolution (HKR)

Iterative HKR of racemic epoxides generates stereogenic centers with high enantiomeric excess (ee).

  • Catalyst : Chiral (salen)Co complexes .

  • Outcome : Establishes the (2R,3S,6R) configuration in this compound .

Stereochemical Control

The synthesis emphasizes enantioselectivity, achieved through:

  • Chiral Pool Strategy : Use of (S)-malic acid and (R)-isobutyl lactate as starting materials .

  • Stereoselective Reductions : α-Hydroxy ketones are reduced to set secondary alcohol stereochemistry .

  • Intramolecular SN2 Reactions : Facilitate tetrahydropyran ring formation with retention of configuration .

Comparative Analysis with Related Decarestrictines

FeatureThis compoundDecarestrictine DDecarestrictine L
Core Structure 10-membered macrolactone10-membered macrolactoneTetrahydropyran derivative
Key Reactions RCM, Yamaguchi esterif.Nickel-catalyzed couplingLipase-catalyzed acylation
Stereogenic Centers 3 (2R,3S,6R)3 (3R,6S,9R)3 (2R,3S,6R)
Bioactivity Cholesterol inhibitionCholesterol inhibitionAntimicrobial

Post-Synthetic Modifications

  • Acid Stability : Under acidic conditions (pH < 3.0), epoxide-containing decarestrictines (e.g., A1/A2) undergo non-enzymatic ring-opening to form derivatives like decarestrictine D .

  • Oxidative Modifications : Monooxygenase-catalyzed oxygenation introduces hydroxyl groups at specific positions (e.g., C-7) .

Research Findings

  • Efficient Synthesis : The 2009 route by Academia.edu achieves this compound in 3 steps with RCM and Yamaguchi esterification as highlights .

  • Biosynthetic Insights : Decarestrictines share a polyketide origin, with post-polyketide modifications (e.g., epoxidation, lactonization) diversifying their structures .

  • Catalytic Flexibility : Chemoenzymatic approaches using lipases enable scalable production of stereomers for derivatives like decarestrictine L .

Challenges and Innovations

  • Macrocyclization : Low yields in Yamaguchi esterification (≤40%) necessitate optimized protective groups .

  • Stereochemical Purity : HKR and asymmetric catalysis remain critical to avoid diastereomer contamination .

This synthesis and reactivity profile positions this compound as a model for macrolide engineering, with implications for drug discovery and natural product chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The decarestrictine family comprises over 20 members (A–Q), varying in oxygenation patterns, stereochemistry, and bioactivities. Below is a detailed comparison of decarestrictine J with key analogs:

Key Research Findings

Synthetic Accessibility :

  • This compound’s synthesis was historically challenging due to its medium-sized ring and stereochemical complexity. Katsuta’s 2017 route utilized stereoselective reduction of decarestrictine H, achieving 45% overall yield .
  • In contrast, decarestrictine D’s synthesis relies on cross-metathesis and Sharpless asymmetric dihydroxylation, yielding 32% over 12 steps .

Biological Activities: Decarestrictine D: Potent inhibitor of cholesterol biosynthesis (IC₅₀ = 0.5 μM) but lacks antimicrobial effects . Decarestrictine Q: Displays cytotoxicity against cancer cell lines (IC₅₀ = 8.2 μM) . Decarestrictine I: No reported bioactivity, but its bicyclic structure is hypothesized to enhance membrane permeability . this compound: Bioactivity remains uncharacterized, though structural parallels to decarestrictine D suggest metabolic targets warrant investigation.

Enzymatic vs. Chemical Synthesis: Decarestrictine L and related macrolides (e.g., pyrenophorol) are synthesized via lipase-catalyzed resolution of racemic diols, achieving >98% enantiomeric excess (ee) . this compound’s synthesis avoids biocatalysis, relying instead on traditional organic methods, highlighting divergent strategic approaches within the family .

Structural and Functional Insights

  • Stereochemical Complexity : this compound’s 7,9-syn configuration contrasts with decarestrictine G’s 5R,6R,9R arrangement, underscoring the role of stereochemistry in modulating bioactivity .
  • Ring Size and Reactivity: Medium-sized rings (10–14 members) in decarestrictines face thermodynamic challenges during cyclization.

Biological Activity

Decarestrictine J is a member of the decarestrictine family, a group of natural products that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Decarestrictine Compounds

Decarestrictines are polyketide-derived compounds primarily produced by fungi. They exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural diversity within the decarestrictine family contributes to their varied biological profiles.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

Table 1: Antimicrobial activity of this compound against selected pathogens .

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of cell wall synthesis and disruption of membrane integrity. Studies suggest that it interferes with the biosynthesis pathways critical for pathogen survival, including cholesterol biosynthesis pathways in fungi .

Case Studies

Case Study 1: Antifungal Activity

A study conducted on the efficacy of this compound against Candida species demonstrated its potential as an antifungal agent. The research involved in vitro testing where this compound was applied to cultures of Candida albicans and other species. Results indicated a significant reduction in fungal growth, suggesting its applicability in treating fungal infections .

Case Study 2: Anti-Inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In this study, murine models were used to assess inflammation levels following treatment with the compound. Results showed a marked decrease in pro-inflammatory cytokines, indicating that this compound may have therapeutic potential in inflammatory diseases .

Synthesis and Structural Analysis

The total synthesis of this compound has been achieved through innovative synthetic methodologies involving ring-closing metathesis and Yamaguchi esterification. These methods allow for the generation of stereogenic centers essential for its biological activity . Structural analysis using NMR spectroscopy has confirmed the compound's configuration.

Q & A

Q. What are the key structural features of Decarestrictine J, and how are they validated experimentally?

this compound's structure is characterized by a polyketide backbone with specific stereochemical configurations. Validation involves nuclear magnetic resonance (NMR) spectroscopy for bond connectivity, high-resolution mass spectrometry (HRMS) for molecular formula, and X-ray crystallography for absolute stereochemistry. For reproducibility, ensure NMR spectra are recorded in standardized solvents (e.g., CDCl₃ or DMSO-d₆) with coupling constants (J values) reported to confirm stereochemistry .

Q. What biosynthetic pathways are hypothesized for this compound, and how can they be experimentally traced?

Hypotheses often propose a polyketide synthase (PKS)-mediated pathway. Methodological approaches include:

  • Isotopic labeling : Feeding experiments with 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled precursors to track carbon incorporation via NMR or MS.
  • Genetic analysis : Knockout/knock-in studies of PKS genes in the producing organism (e.g., Penicillium spp.) to identify biosynthetic clusters .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

Standard assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).
  • Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ calculations using dose-response curves. Ensure controls (e.g., DMSO solvent) are included to validate specificity .

Q. How is this compound isolated and purified from natural sources?

Isolation typically involves:

  • Extraction : Ethyl acetate or methanol extraction of fungal mycelia.
  • Chromatography : Fractionation via silica gel column chromatography, followed by HPLC purification (C18 column, acetonitrile/water gradient). Purity is confirmed by ≥95% HPLC peak area and absence of extraneous signals in NMR .

Q. What are the stability considerations for this compound in experimental settings?

Stability is assessed via:

  • Thermal degradation studies : Incubate at 25°C, 37°C, and 50°C over 72 hours, monitoring degradation by HPLC.
  • pH sensitivity : Test solubility and integrity in buffers (pH 3–9). Store lyophilized samples at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent concentrations). Mitigation strategies include:

  • Comparative meta-analysis : Normalize data using standardized units (e.g., µM vs. µg/mL) and assess batch-to-batch variability in compound purity.
  • Structure-activity relationship (SAR) studies : Synthesize analogs to isolate bioactive moieties and rule out impurities .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

Use multi-omics approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein expression changes. Validate findings with CRISPR-Cas9 knockouts of target pathways .

Q. How can stereochemical challenges in this compound’s total synthesis be addressed methodologically?

Key strategies:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in pivotal coupling reactions.
  • Late-stage functionalization : Introduce stereocenters via Sharpless epoxidation or enzymatic resolution. Confirm stereochemistry at each step via NOESY (Nuclear Overhauser Effect Spectroscopy) .

Q. What computational tools are effective for predicting this compound’s molecular targets?

Combine:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB).
  • Machine learning : QSAR (quantitative structure-activity relationship) models trained on bioactivity datasets. Cross-validate predictions with in vitro binding assays (e.g., SPR) .

Q. How should researchers design dose-response studies to account for this compound’s cytotoxicity in mammalian cells?

Follow OECD guidelines:

  • Range-finding assays : Start with broad concentrations (0.1–100 µM) and narrow based on IC₅₀.
  • Time-course analysis : Assess acute (24h) vs. chronic (72h) exposure.
    Include apoptosis markers (e.g., Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., solvent ratios, incubation times) in supplemental materials .
  • Data validation : Use triplicate biological replicates and report statistical significance (p < 0.05, ANOVA with Tukey’s test) .
  • Ethical compliance : Obtain institutional approval for studies involving human cell lines or animal models .

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